3-(methylthio)-2-phenyl-1H-indole
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Overview
Description
3-(methylthio)-2-phenyl-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole core with a phenyl group at the 2-position and a methylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of 2-phenyl-3-(methylthio)acrylonitrile under acidic conditions. This reaction typically requires the use of a strong acid, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures to facilitate the cyclization process.
Another approach involves the reaction of 2-phenylindole with methylthiolating agents, such as methylthiol chloride, in the presence of a base like sodium hydride or potassium carbonate. This method allows for the selective introduction of the methylthio group at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding 2-phenylindole, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), typically carried out under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-phenylindole.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-(methylthio)-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(methylthio)-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
3-(methylthio)-2-phenyl-1H-indole can be compared with other indole derivatives, such as:
2-phenylindole: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
3-(methylthio)indole: Similar structure but without the phenyl group, potentially affecting its physical properties and applications.
3-(methylthio)-2-methylindole: Contains a methyl group instead of a phenyl group, which could influence its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
40015-25-6 |
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Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-methylsulfanyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C15H13NS/c1-17-15-12-9-5-6-10-13(12)16-14(15)11-7-3-2-4-8-11/h2-10,16H,1H3 |
InChI Key |
RYTPYEWKINNQPB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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